molecular formula C11H9Br2NO2 B1313683 Ethyl 3,5-dibromo-1H-indole-2-carboxylate CAS No. 77185-78-5

Ethyl 3,5-dibromo-1H-indole-2-carboxylate

Cat. No.: B1313683
CAS No.: 77185-78-5
M. Wt: 347 g/mol
InChI Key: HMCUTBIAGPRORJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common synthetic route includes the bromination of 1H-indole-2-carboxylic acid with bromine in the presence of a suitable solvent, followed by esterification with ethanol . The reaction conditions often involve refluxing the mixture to ensure complete bromination and esterification .

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction time .

Chemical Reactions Analysis

Ethyl 3,5-dibromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding indole derivative.

    Oxidation Reactions: Oxidation can lead to the formation of indole-2-carboxylic acid derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Ethyl 3,5-dibromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

The presence of two bromine atoms in this compound makes it unique and potentially more reactive compared to its mono-brominated counterparts .

Biological Activity

Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The indole structure, which is prevalent in numerous natural products and pharmaceuticals, contributes to its pharmacological potential. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

This compound has the molecular formula C11H9Br2NO2C_{11}H_{9}Br_{2}NO_{2} and a molecular weight of approximately 347.01 g/mol. The presence of two bromine atoms at the 3 and 5 positions of the indole ring enhances its reactivity and biological profile compared to other indole derivatives.

Target Interactions

Indole derivatives, including this compound, exhibit high affinity for various biological targets. These compounds can interact with enzymes and receptors through multiple mechanisms:

  • Hydrogen Bond Formation : Indoles often form hydrogen bonds with their targets, facilitating binding and subsequent biological effects.
  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as indoleamine 2,3-dioxygenase (IDO) and human reticulocyte 15-lipoxygenase-1, which are involved in immune response and inflammatory processes.

Biochemical Pathways

This compound influences several biochemical pathways:

  • Antiviral and Antimicrobial Activity : Studies indicate that indole derivatives can exhibit antiviral properties against various pathogens .
  • Anti-inflammatory Effects : The compound's ability to inhibit lipoxygenase suggests potential applications in treating inflammatory diseases .
  • Anticancer Properties : Indoles have been associated with anticancer activity through modulation of cell signaling pathways involved in proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial activity. A study highlighted its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 1 μg/mL against methicillin-resistant strains (MRSA) . This finding is crucial given the rising concern over antibiotic resistance.

Inhibition of Pro-inflammatory Enzymes

In another study focusing on the compound's anti-inflammatory properties, it was found to inhibit the activity of 5-lipoxygenase (5-LO), an enzyme crucial for leukotriene biosynthesis. This inhibition was linked to potential therapeutic applications in treating asthma and other allergic conditions .

Comparative Analysis with Related Compounds

The following table compares this compound with other similar indole derivatives regarding their structural features and biological activities:

Compound NameStructure FeaturesUnique Aspects
This compoundDibrominated indole structureHigh reactivity; potent antimicrobial properties
Ethyl 1H-indole-2-carboxylateIndole ring with a single carboxylic acidLacks bromination; lower biological activity
Ethyl 5-bromo-1H-indole-2-carboxylateBromination at only one positionDifferent biological profile due to single bromine
Mthis compoundMethyl group instead of ethylChanges solubility; alters biological activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 3,5-dibromo-1H-indole-2-carboxylate?

  • Methodology : Bromination of the indole nucleus is a critical step. A typical approach involves halogenation of the parent indole scaffold using brominating agents (e.g., NBS or Br₂) in a polar aprotic solvent (e.g., DMF or DCM). For example, in analogous syntheses, CuI catalysis in PEG-400/DMF mixtures has been used to facilitate bromination at specific positions, achieving moderate yields (~50%) after purification via flash chromatography (70:30 EtOAc/hexane) . Ethyl esterification of the indole-2-carboxylic acid precursor can precede or follow bromination, depending on substituent stability.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key for confirming substitution patterns. For example, deshielding effects at C-3 and C-5 due to bromine atoms appear as distinct aromatic proton shifts (e.g., δ ~7.5–8.5 ppm for H-4 and H-6 in similar compounds) .
  • Mass Spectrometry (FAB-HRMS or ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~335.9 g/mol for C₁₁H₉Br₂NO₂).
  • TLC : Monitors reaction progress using 70:30 EtOAc/hexane (Rf ~0.30) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential bromine vapor release.
  • Quench waste with sodium bicarbonate before disposal, and segregate halogenated waste for professional treatment .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodology :

  • Catalyst Screening : Test alternatives to CuI (e.g., FeCl₃ or Br₂/H₂SO₄ systems) to reduce side reactions.
  • Solvent Effects : Compare DMF with ionic liquids or THF for improved solubility and regioselectivity.
  • Temperature Control : Lower temperatures (0–25°C) may minimize over-bromination.
  • Purification : Optimize column chromatography gradients (e.g., stepwise EtOAc/hexane) to isolate the product from di-brominated byproducts .

Q. How do bromine substituents at C-3 and C-5 influence the electronic properties of the indole ring?

  • Methodology :

  • Computational Analysis : Apply density functional theory (DFT) to calculate electron density maps and Fukui indices. For example, the Colle-Salvetti correlation-energy formula can predict electrophilic/nucleophilic sites by analyzing Laplacian-adjusted electron densities .
  • Hardness/Softness Metrics : Use Parr-Pearson absolute hardness (η) to assess reactivity. Bromine’s electron-withdrawing effect increases η, making the compound less prone to electrophilic attacks .

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

  • Methodology :

  • Kinetic Studies : Monitor intermediate formation via in situ IR or HPLC to identify rate-determining steps.
  • Substituent Effects : The ester group at C-2 directs bromination to C-3 and C-5 via resonance and inductive effects.
  • Computational Modeling : Simulate transition states using Gaussian software to compare activation energies for bromination at competing positions .

Q. Key Considerations for Researchers

  • Contradictions in Evidence : While and highlight CuI as a catalyst, alternative systems (e.g., Br₂/AcOH) may offer higher yields but require stringent temperature control.
  • Advanced Purification : Consider recrystallization from DMF/acetic acid for high-purity crystals, as demonstrated in analogous indole derivatives .

Properties

IUPAC Name

ethyl 3,5-dibromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCUTBIAGPRORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455984
Record name Ethyl 3,5-dibromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77185-78-5
Record name Ethyl 3,5-dibromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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